molecular formula C21H16FN5O2S B2812934 N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872856-75-2

N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2812934
CAS RN: 872856-75-2
M. Wt: 421.45
InChI Key: AIEBYPNFMNCVPS-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including an acetylphenyl group, a fluorophenyl group, and a pyrazolo[3,4-d]pyrimidin-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The exact structure would require advanced computational chemistry tools to determine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some similar compounds have been reported to have a melting point in the range of 166-170°C .

Scientific Research Applications

Neuroinflammation Imaging

A study on novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , demonstrated their potential as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known compounds. Two derivatives were radiolabeled and showed promising results as in vivo PET-radiotracers for neuroinflammation imaging, particularly in brain uptake and accumulation in rodent models of neuroinflammation (Damont et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets, depending on its structure and properties .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. It could also involve studying its interactions with various biological targets .

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2S/c1-13(28)14-2-6-16(7-3-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEBYPNFMNCVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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